REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([C:14]2[S:18][C:17]([S:19]([NH2:22])(=[O:21])=[O:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(O)=[O:2].[C:23](N1C=CN=C1)([N:25]1C=CN=[CH:26]1)=O.CNC.C(NC(CC1C=CC(S(C2SC(S(N)(=O)=O)=CC=2)(=O)=O)=CC=1)=O)C.CNC(CCC1C=CC(S(C2SC(S(N)(=O)=O)=CC=2)(=O)=O)=CC=1)=O.CN(C)C(CCCC1C=CC(S(C2SC(S(N)(=O)=O)=CC=2)(=O)=O)=CC=1)=O>O1CCCC1>[CH3:23][N:25]([CH3:26])[C:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([C:14]2[S:18][C:17]([S:19]([NH2:22])(=[O:21])=[O:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[CH:7][CH:6]=1)=[O:2]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
5-(4-ethylcarbamoylmethylphenylsulfonyl)thiophene-2-sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)CC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N
|
Name
|
5-[4-(2-methylcarbamoylethyl)phenylsulfonyl]thiophene-2-sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N
|
Name
|
5-[4-(3-dimethylcarbamoylpropyl)phenylsulfonyl]thiophene-2-sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)CCCC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N)C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
giving an oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN(C(=O)CC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |